Isomartynoside

描述

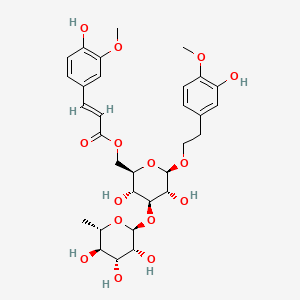

Structure

3D Structure

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTBVWKAIZBSRS-ZXLVUZSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Isomartynoside: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isomartynoside, a phenylethanoid glycoside with significant therapeutic potential. Due to the limited information directly linking Isomartynoside to Chirita longiloba, this document focuses on its isolation from a more established natural source, Martynia annua. The guide details experimental protocols for extraction and purification, presents quantitative data from phytochemical analyses, and explores the compound's biological activities, including its role in relevant signaling pathways.

Isomartynoside and its Natural Source: Martynia annua

Isomartynoside is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. While initially sought in Chirita longiloba, a thorough review of the scientific literature indicates that a more well-documented source of this compound is Martynia annua.

Martynia annua, a member of the Martyniaceae family, is an annual herb found in tropical and subtropical regions.[1] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments, including inflammation, wounds, and infections.[1][2] Phytochemical analyses of Martynia annua have revealed the presence of numerous bioactive compounds, including flavonoids, terpenoids, alkaloids, and glycosides, with the leaves and fruits being particularly rich sources.[1][2][3][4]

Experimental Protocols for Isolation of Isomartynoside from Martynia annua

While a specific, standardized protocol for the isolation of Isomartynoside from Martynia annua is not extensively detailed in a single source, a general workflow can be constructed based on established phytochemical techniques for the separation of phenylethanoid glycosides from plant materials.

2.1. Plant Material Collection and Preparation

Fresh leaves and fruits of Martynia annua should be collected and authenticated by a plant taxonomist. The plant material is then washed, shade-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

2.2. Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of phytochemicals.

-

Soxhlet Extraction: The powdered material (e.g., 2 kg) is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus.[5] This step removes lipids and other non-polar compounds.

-

Methanol Extraction: The defatted plant material is then extracted with methanol or ethanol (95%) for an extended period (e.g., 3-4 days).[5] Methanolic extracts of Martynia annua have been shown to contain a high diversity of phytochemicals.[3] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Fractionation

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The dried extract is suspended in distilled water.

-

The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[4]

-

Isomartynoside, being a glycoside, is expected to be concentrated in the more polar fractions, particularly the n-butanol fraction.

2.4. Chromatographic Purification

The n-butanol fraction, enriched with glycosides, is further purified using various chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of Isomartynoside (based on TLC comparison with a standard, if available) are pooled and subjected to Prep-HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

2.5. Structure Elucidation

The purified compound's structure is confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS): Techniques like ESI-MS provide information on the molecular weight and fragmentation pattern.

The following diagram illustrates a generalized workflow for the isolation of Isomartynoside.

Quantitative Data from Phytochemical Analysis of Martynia annua

| Extract | Total Phenols (mg/g) | Total Flavonoids (mg/g) | Total Carbohydrates (mg/g) | Total Proteins (mg/g) |

| Methanolic | 0.5 | - | 12 | - |

| Hexane | 0.42 | 319 | - | - |

| Aqueous | 0.48 | - | - | 53.57 |

| Ethanol | - | 126.2 ± 4.69* | - | - |

*Quercetin equivalent per 100g of extract. Data compiled from: [3][6]

The high carbohydrate content in the methanolic extract and the significant flavonoid content in the ethanolic extract suggest that these solvent systems are effective in extracting glycosidic compounds like Isomartynoside.

Biological Activity and Signaling Pathways of Isomartynoside

Isomartynoside and related phenylethanoid glycosides are known to possess a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominent.

4.1. Antioxidant Activity

The antioxidant potential of Martynia annua extracts has been demonstrated through various in vitro assays.[3][4] These assays are crucial for evaluating the free radical scavenging capabilities of natural compounds.

Common Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate an electron and decolorize the DPPH radical.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Assesses the reduction of the ferric-tripyridyltriazine complex to its ferrous form.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Measures the reduction of the ABTS radical cation.

The following diagram illustrates the general principle of these spectrophotometric antioxidant assays.

4.2. Anti-inflammatory Activity and the NF-κB Signaling Pathway

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response.[7]

The activation of the NF-κB pathway leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[8] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. While direct evidence for Isomartynoside is still emerging, related compounds have been shown to modulate NF-κB signaling.

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes.

References

- 1. rjstonline.com [rjstonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activities and Phytochemical Screening of Martynia Annua Fruit Extract – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Preliminary pharmacological evaluation of Martynia annua Linn leaves for wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of flavonoids from Martynia annua and Tephrosia purpurea on cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Isomartynoside Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isomartynoside is a complex phenylethanoid glycoside (PhG), a class of plant secondary metabolites renowned for their diverse and potent biological activities. As interest in PhGs for pharmaceutical and nutraceutical applications grows, a thorough understanding of their biosynthesis is paramount for metabolic engineering and synthetic biology approaches to enhance production. This technical guide provides an in-depth overview of the putative biosynthetic pathway of isomartynoside in plants. Drawing parallels with the well-characterized biosynthesis of the structurally related PhG, verbascoside (acteoside), this document outlines the key enzymatic steps, precursor pathways, and regulatory mechanisms. It includes a compilation of representative quantitative data for analogous enzymatic reactions, detailed experimental protocols for key enzyme assays, and visualizations of the metabolic and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of natural product biosynthesis.

Introduction to Isomartynoside and Phenylethanoid Glycosides

Isomartynoside belongs to the vast family of phenylethanoid glycosides (PhGs), which are characterized by a core structure comprising a phenylethanoid aglycone (in this case, a hydroxytyrosol derivative) attached to a sugar moiety, which is often acylated with a hydroxycinnamic acid. The full chemical name for isomartynoside is ((2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. PhGs, including the well-studied verbascoside, exhibit a wide range of pharmacological activities, such as antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects. The complexity of their structure presents challenges for chemical synthesis, making the elucidation of their biosynthetic pathway in plants crucial for developing alternative production strategies.

While the biosynthetic pathway of isomartynoside has not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of verbascoside, a highly analogous PhG.[1][2] This guide will detail this proposed pathway, which is divided into three main stages:

-

Biosynthesis of the Precursors: The formation of the hydroxytyrosol aglycone and the ferulic acid acyl donor.

-

Core Assembly: The sequential glycosylation of the aglycone.

-

Acylation: The final attachment of the feruloyl group to the sugar backbone.

Proposed Biosynthetic Pathway of Isomartynoside

The biosynthesis of isomartynoside is proposed to originate from the shikimate and phenylpropanoid pathways, leading to the formation of its core components.

Biosynthesis of the Hydroxytyrosol Aglycone

The phenylethanoid moiety of isomartynoside, hydroxytyrosol, is derived from the amino acid L-tyrosine.[3][4] The pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, deamination, and reduction. Two primary routes from L-tyrosine to hydroxytyrosol have been proposed in plants.[4]

-

Pathway A (via L-DOPA): L-tyrosine is first hydroxylated to L-DOPA by a polyphenol oxidase (PPO). L-DOPA is then decarboxylated to dopamine by a DOPA decarboxylase (DDC). Dopamine undergoes oxidative deamination by a copper amine oxidase (CuAO) to form 3,4-dihydroxyphenylacetaldehyde, which is subsequently reduced to hydroxytyrosol by an alcohol dehydrogenase (ADH).

-

Pathway B (via Tyramine): L-tyrosine is decarboxylated to tyramine by a tyrosine decarboxylase (TyDC). Tyramine is then hydroxylated to dopamine, which follows the subsequent steps of Pathway A. Alternatively, tyramine can be converted to 4-hydroxyphenylacetaldehyde, reduced to tyrosol, and then hydroxylated to form hydroxytyrosol.

Biosynthesis of the Ferulic Acid Moiety

The acyl donor, feruloyl-CoA, is synthesized via the general phenylpropanoid pathway, starting from L-phenylalanine.[5][6]

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate or quinate to a caffeoyl moiety.

-

Caffeoyl-CoA O-Methyltransferase (CCOMT) or Caffeic Acid O-Methyltransferase (COMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA or caffeic acid to produce feruloyl-CoA or ferulic acid, respectively.[5] If ferulic acid is formed, it is then activated to feruloyl-CoA by 4CL.

Assembly of the Isomartynoside Backbone

The assembly of isomartynoside involves sequential glycosylation and acylation steps, analogous to the verbascoside pathway.[1][7]

-

First Glycosylation: Hydroxytyrosol is glycosylated at its primary alcohol group with UDP-glucose by a UDP-glycosyltransferase (UGT) to form hydroxytyrosol-O-β-D-glucoside.

-

Second Glycosylation (Rhamnosylation): A UDP-rhamnosyltransferase (UGT) attaches a rhamnose moiety to the 4-position of the glucose residue, forming a diglycoside intermediate.

-

Acylation: Finally, a BAHD family acyltransferase catalyzes the transfer of the feruloyl group from feruloyl-CoA to a hydroxyl group on the glucose moiety, completing the synthesis of isomartynoside. The exact position of acylation on the glucose defines the specific isomer.

Visualization of Pathways and Workflows

Isomartynoside Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of Isomartynoside.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Quantitative Data

As specific kinetic data for the enzymes in the isomartynoside pathway are not available, the following tables summarize representative kinetic parameters for analogous enzymes from the well-studied verbascoside biosynthetic pathway. This data provides a valuable reference for understanding the efficiency of the catalytic steps.

Table 1: Kinetic Parameters of a Representative BAHD Acyltransferase (SiAT1 from Sesamum indicum) [6]

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) |

| p-Coumaroyl-CoA | 10.5 ± 1.2 | 0.43 ± 0.02 | 0.041 |

| Caffeoyl-CoA | 8.7 ± 0.9 | 0.39 ± 0.01 | 0.045 |

Table 2: Kinetic Parameters of Representative UDP-Glycosyltransferases (UGTs) in PhG Biosynthesis [3]

| Enzyme | Substrate | K_m_ (µM) |

| CtUGT85A191 | Tyrosol | 150.3 ± 13.7 |

| Hydroxytyrosol | 237.1 ± 21.5 | |

| UGT85AF12 | Tyrosol | 291.6 ± 28.3 |

| Hydroxytyrosol | 370.4 ± 35.1 | |

| CtUGT79G13 | Calceolarioside A | 134.2 ± 11.6 |

(Note: k_cat_ and k_cat_/K_m_ values were not reported for all UGTs in the cited literature.)

Experimental Protocols

The following protocols are adapted from established methods for the characterization of UGTs and BAHD acyltransferases and can be modified for studying the enzymes of the isomartynoside pathway.

Protocol for Heterologous Expression and Purification of a Plant UGT or BAHD Acyltransferase

This protocol describes the expression of a His-tagged enzyme in E. coli and its subsequent purification.

Materials:

-

Expression vector (e.g., pET-28a) containing the candidate gene

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol)

-

Ni-NTA affinity chromatography column

Procedure:

-

Transformation: Transform the expression plasmid into E. coli BL21(DE3) cells.

-

Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Incubate for 16-20 hours at 18°C with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Purification: Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with 5 column volumes of elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., containing 20% glycerol) using a desalting column or dialysis. Store at -80°C.

Protocol for BAHD Acyltransferase Activity Assay[1][7]

This assay measures the transfer of a hydroxycinnamoyl group from a CoA donor to a glycosylated phenylethanoid acceptor.

Materials:

-

Purified BAHD acyltransferase

-

Reaction buffer (100 mM Tris-HCl, pH 7.5)

-

Acyl donor (e.g., feruloyl-CoA, 60 µM final concentration)

-

Acyl acceptor (e.g., hydroxytyrosol-glucoside-rhamnose, 200 µM final concentration)

-

Quenching solution (e.g., 0.5% trifluoroacetic acid or 20% formic acid)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Reaction Setup: Prepare a 100 µL reaction mixture in a microcentrifuge tube containing reaction buffer, the acyl acceptor, and purified enzyme (e.g., 5-10 µg).

-

Initiation: Start the reaction by adding the acyl donor (feruloyl-CoA).

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 20 µL of quenching solution.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC or LC-MS to detect and quantify the formation of the acylated product (isomartynoside). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% formic acid.

Protocol for UDP-Glycosyltransferase (UGT) Activity Assay[2]

This assay measures the transfer of a sugar moiety from a UDP-sugar donor to a phenylethanoid acceptor.

Materials:

-

Purified UGT

-

Reaction buffer (50 mM Tris-HCl, pH 7.5)

-

Acceptor substrate (e.g., hydroxytyrosol, 200 µM final concentration)

-

UDP-sugar donor (e.g., UDP-glucose or UDP-rhamnose, 2.5 mM final concentration)

-

Ethyl acetate for extraction

-

Methanol for resuspension

-

LC-MS system for product analysis

Procedure:

-

Reaction Setup: In a total volume of 50 µL, combine the reaction buffer, acceptor substrate, UDP-sugar donor, and purified UGT (e.g., 10 µg).

-

Incubation: Incubate the reaction at 30°C for 1-3 hours.

-

Extraction: Stop the reaction and extract the product by adding two volumes of ethyl acetate. Vortex thoroughly and centrifuge for 10 minutes at 12,000 x g.

-

Sample Preparation: Transfer the upper ethyl acetate layer to a new tube. Repeat the extraction once more. Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Analysis: Resuspend the dried residue in a small volume of methanol (e.g., 50 µL) and analyze by LC-MS to identify and quantify the glycosylated product.

Conclusion and Future Perspectives

The biosynthesis of isomartynoside in plants is a complex process involving the convergence of multiple metabolic pathways. While a definitive pathway has yet to be established for this specific molecule, the extensive research on the analogous compound verbascoside provides a robust framework for understanding its formation. The proposed pathway, involving the synthesis of hydroxytyrosol and feruloyl-CoA precursors followed by sequential glycosylation and acylation, offers a clear roadmap for future research.

For researchers and drug development professionals, the key takeaway is the modularity of PhG biosynthesis. The enzymes involved, particularly the UGTs and BAHD acyltransferases, often exhibit a degree of substrate promiscuity, which can be harnessed for combinatorial biosynthesis approaches to generate novel PhG derivatives with potentially enhanced therapeutic properties. Future work should focus on the identification and characterization of the specific genes and enzymes from isomartynoside-producing plants. The protocols and data presented in this guide provide a solid foundation for such endeavors, paving the way for the sustainable production of isomartynoside and other valuable phenylethanoid glycosides through metabolic engineering and synthetic biology.

References

- 1. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

- 2. 4.15. Glycosyltransferase enzyme assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyses of Plant UDP-Dependent Glycosyltransferases to Identify Their Volatile Substrates Using Recombinant Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Isomartynoside: A Technical Whitepaper on its Discovery and Potential Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomartynoside is a phenylpropanoid glycoside, a class of natural products recognized for a wide array of biological activities, most notably their anti-inflammatory effects. This document provides a comprehensive overview of the discovery of Isomartynoside and explores its potential pharmacological activities based on the known properties of its chemical class. Due to the limited availability of specific experimental data for Isomartynoside, this guide synthesizes information from related compounds and general experimental protocols to provide a foundational technical resource for researchers interested in the further investigation of this and similar molecules.

Discovery and First Reported Activity

Potential Anti-Inflammatory Activity: A Class-Based Perspective

The anti-inflammatory activity of phenylpropanoid glycosides is a well-established area of research. These compounds are known to modulate key signaling pathways involved in the inflammatory response. The primary mechanisms of action for this class of compounds often involve the inhibition of pro-inflammatory enzymes and transcription factors.

Table 1: Potential Anti-Inflammatory Targets of Phenylpropanoid Glycosides

| Target Molecule | Pathway | Potential Effect of Isomartynoside (Hypothesized) |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Inhibition of prostaglandin production, leading to reduced inflammation and pain. |

| Nuclear Factor-kappa B (NF-κB) | Inflammatory Gene Transcription | Suppression of the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Inflammatory Signaling Cascade | Downregulation of cytokine production, thereby dampening the overall inflammatory response. |

Detailed Methodologies for Key Experiments

The following sections outline detailed protocols for key in vitro assays that are fundamental for evaluating the anti-inflammatory potential of compounds like Isomartynoside.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Protocol:

-

Preparation of Reagents:

-

COX-2 enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Assay buffer

-

Test compound (Isomartynoside) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Celecoxib).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, COX-2 enzyme, and the fluorometric probe to each well.

-

Add varying concentrations of the test compound or positive control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

-

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of NF-κB transcriptional activity in a cell-based system.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) that has been stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

-

Assay Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the test compound (Isomartynoside) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to induce NF-κB activation.

-

Incubate the cells for a further 6-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) to account for any cytotoxic effects of the compound.

-

Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated vehicle control.

-

Determine the IC50 value for NF-κB inhibition.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by Isomartynoside and a general workflow for its isolation and characterization.

Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory action of Isomartynoside.

Caption: General experimental workflow for the isolation and characterization of Isomartynoside.

Conclusion and Future Directions

Isomartynoside, a phenylpropanoid glycoside from Galeopsis pubescens, represents a promising yet understudied natural product. Based on the well-documented anti-inflammatory properties of its chemical class, it is highly probable that Isomartynoside possesses significant therapeutic potential. The immediate future for Isomartynoside research should focus on its reisolation and thorough biological characterization. The experimental protocols detailed in this guide provide a clear roadmap for such investigations. Quantitative assessment of its inhibitory effects on key inflammatory targets such as COX-2 and NF-κB will be crucial in elucidating its mechanism of action and paving the way for its potential development as a novel anti-inflammatory agent. Further studies should also explore its pharmacokinetic and pharmacodynamic properties to assess its viability as a drug candidate.

Isomartynoside: An Obscure Phytochemical in the Shadow of its Well-Studied Isomer

An in-depth investigation into the phytochemical "Isomartynoside" reveals a significant scarcity of scientific data regarding its role in traditional medicine, its biological activities, and its mechanisms of action. The available scientific literature is largely dominated by information on its isomer, Martynoside, and a similarly named pharmaceutical, iron isomaltoside 1000. This guide will first address the limited information available on Isomartynoside and then provide a comprehensive overview of the closely related and extensively researched Martynoside, offering potential, though unconfirmed, parallels in its therapeutic applications.

Isomartynoside: A Chemical Enigma

Isomartynoside is a recognized chemical compound, cataloged in databases such as PubChem. It is classified as a phenylpropanoid glycoside, a class of natural compounds known for their diverse biological activities. However, beyond its basic chemical identification, there is a profound lack of research into its specific properties. Searches for its use in traditional medicine, pharmacological effects, and the signaling pathways it may modulate have yielded no significant results.

This data vacuum makes it impossible to provide a detailed technical guide on Isomartynoside itself. There is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to visualize as per the user's request. The scientific community has, to date, largely overlooked this particular phytochemical.

Martynoside: A Well-Characterized Counterpart

In stark contrast to the obscurity of Isomartynoside, its isomer, Martynoside, has been the subject of numerous scientific studies. As a phenylpropanoid glycoside found in various plant species, including those used in traditional medicine, Martynoside has been investigated for a range of pharmacological effects. Understanding Martynoside may provide a foundational, albeit speculative, context for the potential properties of Isomartynoside, given their structural similarities.

Biological Activities of Martynoside

Martynoside has been reported to possess a variety of biological activities, including:

-

Antioxidant and Anti-inflammatory Effects: Martynoside has demonstrated the ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory properties are attributed to its capacity to modulate inflammatory signaling pathways.

-

Neuroprotective Properties: Research suggests that Martynoside may protect neuronal cells from damage, indicating its potential in the context of neurodegenerative diseases.

-

Anticancer and Cytotoxic Activities: Studies have explored the potential of Martynoside to inhibit the proliferation of cancer cells and induce apoptosis.

-

Estrogenic and Antiestrogenic Effects: Martynoside has been shown to interact with estrogen receptors, suggesting a role as a natural selective estrogen receptor modulator (SERM).

Potential Signaling Pathways Modulated by Martynoside

While specific signaling pathways for Isomartynoside are unknown, research on Martynoside has implicated its involvement in several key cellular signaling cascades. A hypothetical representation of a potential anti-inflammatory signaling pathway that could be investigated for Isomartynoside, based on known actions of similar compounds, is presented below.

Caption: Hypothetical NF-κB signaling pathway and a potential point of inhibition for Isomartynoside.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, Isomartynoside represents an untapped area of natural product chemistry. Future studies should focus on isolating Isomartynoside in sufficient quantities for biological screening. A comparative analysis of the bioactivities of Isomartynoside and Martynoside would be a logical first step to determine if their structural similarities translate to comparable pharmacological profiles. Until such research is conducted, any discussion of the role of Isomartynoside in medicine remains speculative.

In-depth Technical Guide to the Physico-chemical Characterization of Pure Isomartynoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physico-chemical properties of pure Isomartynoside, a significant natural product with potential therapeutic applications. This document details the fundamental characteristics of Isomartynoside, outlines experimental protocols for its analysis, and visualizes key concepts for enhanced understanding.

Core Physico-chemical Properties

Isomartynoside is a phenylethanoid glycoside isolated from the medicinal plant Martynia annua. Its structure and properties have been elucidated through various analytical techniques.

Quantitative Data Summary

The following tables summarize the key quantitative physico-chemical data for pure Isomartynoside.

| Property | Value |

| Molecular Formula | C37H48O20 |

| Molecular Weight | 812.76 g/mol |

| Appearance | Amorphous Powder |

| Melting Point | Not available |

| Spectral Data | Wavelength/Shift |

| UV-Vis (λmax in MeOH) | 290 nm, 328 nm |

| IR (νmax in KBr) | 3420, 1695, 1625, 1600, 1515, 1280, 1150, 1070, 815 cm-1 |

| Solubility | Solvent |

| Soluble | Methanol |

| Insoluble | Chloroform |

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of Isomartynoside are provided below. These protocols are foundational for the replication of findings and further research.

Isolation and Purification of Isomartynoside

The isolation of pure Isomartynoside from its natural source, Martynia annua, is a multi-step process involving extraction and chromatography.

Workflow for Isomartynoside Isolation:

Caption: Workflow for the isolation of pure Isomartynoside.

-

Extraction: Air-dried and powdered aerial parts of Martynia annua are exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol. The Isomartynoside is concentrated in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Isomartynoside are further purified by preparative HPLC on a C18 column using a methanol-water gradient system to yield the pure compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of Isomartynoside.

-

Sample Preparation: A few milligrams of pure Isomartynoside are dissolved in a deuterated solvent, typically methanol-d4 (CD3OD).

-

Instrumentation: 1H NMR and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Isomartynoside.

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1. The absorption bands are reported in wavenumbers (cm-1).

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

-

Sample Preparation: A dilute solution of Isomartynoside is prepared in a UV-transparent solvent, such as methanol.

-

Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λmax) are recorded.

Biological Activity and Signaling Pathways

Isomartynoside, as a phenylethanoid glycoside, is anticipated to exhibit a range of biological activities. While specific signaling pathways for Isomartynoside are still under investigation, related compounds from Martynia annua and the broader class of phenylethanoid glycosides are known to possess antioxidant and anti-inflammatory properties.

Potential Signaling Pathway Modulation by Isomartynoside:

Caption: Potential antioxidant and anti-inflammatory signaling pathways.

The antioxidant activity of phenylethanoid glycosides is often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes through the Nrf2/ARE signaling pathway. Their anti-inflammatory effects are frequently mediated by the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by Isomartynoside.

An In-depth Technical Guide to the Core Pharmacology of Isomartynoside and Related Phenylpropanoid Glycosides

Disclaimer: Scientific literature on the specific pharmacological properties of Isomartynoside is currently limited. This guide provides a comprehensive overview of the basic pharmacology of closely related and well-researched phenylpropanoid glycosides, namely Acteoside (also known as Verbascoside) and Martynoside . Due to their structural similarity to Isomartynoside, their pharmacological profiles serve as a strong predictive model for its potential biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Phenylpropanoid Glycosides

Phenylpropanoid glycosides are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom.[1] These molecules are characterized by a phenylpropanoid moiety (a C6-C3 skeleton) and a sugar moiety, often with additional phenolic groups attached. Acteoside and Martynoside are prominent members of this class, recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2]

Pharmacodynamics: Mechanism of Action

The multifaceted therapeutic potential of Acteoside and Martynoside stems from their ability to modulate multiple cellular signaling pathways, primarily related to oxidative stress and inflammation.

Antioxidant Activity

Both Acteoside and Martynoside are potent antioxidants. Their mechanism of action involves direct scavenging of free radicals and the upregulation of endogenous antioxidant defense systems.[3]

Signaling Pathway: Nrf2-ARE Pathway

A key mechanism for their antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] Under conditions of oxidative stress, Acteoside can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Anti-inflammatory Activity

Acteoside and Martynoside exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Signaling Pathway: NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. Acteoside has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[5] Martynoside has also been found to down-regulate the TNF signaling pathway.[6]

Signaling Pathway: JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical inflammatory signaling cascade. Cytokine binding to their receptors activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. Acteoside has been demonstrated to inhibit the activation of the JAK/STAT pathway, leading to a reduction in the production of inflammatory cytokines.[7]

Neuroprotective Effects

Acteoside has shown significant neuroprotective potential in various experimental models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9] Its neuroprotective mechanisms are linked to its antioxidant and anti-inflammatory properties, as well as its ability to inhibit apoptosis and promote cell survival.

Signaling Pathway: PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway can inhibit apoptosis and promote neuronal survival. Acteoside has been shown to modulate the PI3K/Akt pathway, contributing to its neuroprotective effects.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Acteoside, demonstrating its potency in various biological assays.

Table 1: In Vitro Antioxidant Activity of Acteoside

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 19.89 µg/mL | [3] |

| Cu2+-induced LDL Lipid Peroxidation | 63.31 µg/mL | [3] |

| DPPH Radical Scavenging | 0.09 µg/mL | [3] |

Table 2: In Vitro Enzyme Inhibitory and Cytotoxic Activity of Acteoside

| Target/Cell Line | Activity | IC50 Value | Reference |

| Protein Kinase C (PKC) | Inhibition | 25 µM | [10] |

| L-1210 Cells | Cytotoxicity | 13 µM | [10] |

| HL-60 Cells | Proliferation Inhibition | ~30 µM | [11] |

Pharmacokinetics

Pharmacokinetic studies on Acteoside have revealed that it generally has low oral bioavailability.[3]

Table 3: Pharmacokinetic Parameters of Acteoside in Rats

| Parameter | Value | Dosing | Reference |

| Bioavailability | 0.12% | 100 mg/kg (oral) | [3] |

| Cmax | 0.13 µg/mL | 100 mg/kg (oral) | [3] |

| Cmax | 48.6 µg/mL | 3 mg/kg (intravenous) | [3] |

| Tmax | 24.00 ± 13.42 min | Oral | [3] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below as representative examples.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Workflow:

Procedure:

-

A stock solution of DPPH is prepared in methanol or ethanol.

-

Serial dilutions of the test compound (e.g., Acteoside) are prepared.

-

The test compound dilutions are mixed with the DPPH solution in a microplate or cuvettes.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[5][12]

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound.

-

After the desired incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.[13]

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Procedure (Sandwich ELISA):

-

A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

-

The plate is washed, and any non-specific binding sites are blocked.

-

Samples containing the cytokine are added to the wells.

-

After incubation and washing, a detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Following another incubation and wash, a substrate for the enzyme is added, which results in a color change.

-

The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.[14][15]

Conclusion

While direct pharmacological data on Isomartynoside remains to be established, the extensive research on its structural analogs, Acteoside and Martynoside, provides a strong foundation for predicting its biological activities. These compounds are potent modulators of key cellular pathways involved in oxidative stress and inflammation, demonstrating significant antioxidant, anti-inflammatory, and neuroprotective effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of phenylpropanoid glycosides. Further investigation into the specific pharmacological profile of Isomartynoside is warranted to confirm these predicted activities and to elucidate any unique properties of this particular molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acteoside exerts neuroprotection effects in the model of Parkinson's disease via inducing autophagy: Network pharmacology and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acteoside and Isoacteoside Protect Amyloid β Peptide Induced Cytotoxicity, Cognitive Deficit and Neurochemical Disturbances In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acteoside alleviates lipid peroxidation by enhancing Nrf2-mediated mitophagy to inhibit ferroptosis for neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 13. bds.berkeley.edu [bds.berkeley.edu]

- 14. bowdish.ca [bowdish.ca]

- 15. bdbiosciences.com [bdbiosciences.com]

A Technical Guide to the Solubility of Isomartynoside in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of isomartynoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. Due to the limited availability of direct quantitative solubility data for isomartynoside, this document leverages data from structurally similar flavonoid glycosides, primarily apigenin-7-O-glucuronide, to provide a predictive understanding of its behavior in various organic solvents. This information is crucial for extraction, purification, formulation, and in vitro/in vivo studies.

Core Concept: Understanding Flavonoid Glycoside Solubility

Flavonoid glycosides, such as isomartynoside, are characterized by a flavonoid aglycone backbone with one or more sugar moieties attached. This glycosylation significantly influences their solubility. Generally, the addition of sugar groups increases the polarity of the molecule, making flavonoid glycosides more soluble in polar solvents compared to their aglycone counterparts.[1][2] Factors such as the type and number of sugar units, as well as the overall molecular structure, play a critical role in determining the precise solubility profile.[3]

Predicted Solubility of Isomartynoside in Organic Solvents

Based on data from apigenin-7-O-glucuronide and other related flavonoid glycosides, the following table summarizes the predicted solubility of isomartynoside in common organic solvents. It is important to note that these values are estimations and empirical determination is recommended for specific applications.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Isomartynoside Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | High |

| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | High |

| Methanol | CH₃OH | 32.7 | Moderate to High |

| Ethanol | C₂H₅OH | 24.5 | Moderate |

| Acetone | C₃H₆O | 20.7 | Low to Moderate |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Low |

| Chloroform | CHCl₃ | 4.8 | Very Low / Insoluble |

| n-Hexane | C₆H₁₄ | 1.9 | Insoluble |

Note: The predicted solubility is a qualitative assessment based on the general behavior of flavonoid glycosides. For instance, apigenin 7-O-glucuronide is soluble in DMF and DMSO at 10 mg/ml.[4] Similarly, Selleck Chemicals reports a high solubility of apigenin-7-O-glucuronide in DMSO at 89 mg/mL.[5] In contrast, it is reported to be insoluble in water and ethanol.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid glycoside like isomartynoside, based on standard methods reported in the literature for similar compounds.[3][6]

Objective: To determine the equilibrium solubility of isomartynoside in a selection of organic solvents at a controlled temperature.

Materials:

-

Isomartynoside (purified solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, ethyl acetate)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid isomartynoside to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of isomartynoside of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of isomartynoside in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of isomartynoside in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Isomartynoside in Plant Extracts

Introduction

Isomartynoside is a phenylethanoid glycoside found in various medicinal plants, including those from the Leonurus genus, such as Leonurus japonicus. Phenylethanoid glycosides are a class of water-soluble natural products known for a wide range of biological activities, making their quantification in plant extracts crucial for quality control, standardization, and pharmacological research. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Isomartynoside in plant extracts.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, herbal medicine quality control, and phytochemical research.

Experimental Protocol

Materials and Reagents

-

Isomartynoside reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Plant material (e.g., dried aerial parts of Leonurus japonicus)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Isomartynoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

-

Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

Sample Preparation (Plant Extract)

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of 70% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more with 25 mL of 70% methanol each time.

-

-

Concentration and Reconstitution:

-

Combine the supernatants and evaporate to dryness under reduced pressure at 50°C.

-

Reconstitute the dried extract with 5 mL of methanol.

-

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) according to the following program:

Time (min) % Mobile Phase A % Mobile Phase B 0 85 15 20 65 35 25 65 35 | 30 | 85 | 15 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 330 nm. Phenylethanoid glycosides, including compounds structurally similar to Isomartynoside like acteoside and martynoside, exhibit strong UV absorbance around this wavelength.

-

Injection Volume: 10 µL.

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Specificity: The specificity of the method is demonstrated by comparing the chromatograms of a blank (solvent), the Isomartynoside standard, and the plant extract. The peak for Isomartynoside in the extract should have the same retention time as the standard and should be well-resolved from other components. Peak purity can be assessed using a PDA detector.

-

Linearity and Range: Linearity is established by injecting the working standard solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The accuracy is determined by a recovery study. A known amount of Isomartynoside standard is spiked into the plant extract at three different concentration levels (low, medium, and high). The recovery is calculated as the percentage of the measured amount to the added amount.

-

Precision:

-

Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on three different days. The relative standard deviation (RSD) for both should be ≤ 2%.

-

-

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 1: Linearity, Range, LOD, and LOQ for Isomartynoside Quantification

| Parameter | Value |

| Linear Range (µg/mL) | 1 - 200 |

| Regression Equation | y = 25437x + 1258 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | 0.50 |

Table 2: Precision of the HPLC-UV Method for Isomartynoside

| Precision Type | Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | RSD (%) |

| Intra-day | 50 | 49.8 ± 0.75 | 1.51 |

| Inter-day | 50 | 50.3 ± 0.92 | 1.83 |

Table 3: Accuracy (Recovery) of the HPLC-UV Method for Isomartynoside

| Spiked Level | Original Amount (µg) | Spiked Amount (µg) | Found Amount (µg, mean, n=3) | Recovery (%) | RSD (%) |

| Low | 50 | 25 | 74.2 | 98.9 | 1.7 |

| Medium | 50 | 50 | 98.7 | 99.4 | 1.5 |

| High | 50 | 100 | 149.1 | 99.1 | 1.2 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of Isomartynoside.

Logical Relationship for Method Validation

Caption: Key parameters for HPLC method validation.

Application Notes and Protocols for the Extraction and Purification of Isomartynoside from Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomartynoside, a phenylpropanoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a close structural analog of Martynoside, it is presumed to share similar biological activities, including anti-inflammatory and neuroprotective effects. Martynoside has been shown to protect bone marrow cells from chemotherapy-induced cytotoxicity by down-regulating the TNF signaling pathway.[1] The effective isolation and purification of Isomartynoside from complex plant matrices are crucial for advancing research into its pharmacological applications and for the development of novel therapeutics.

This document provides detailed application notes and standardized protocols for the extraction and purification of Isomartynoside from plant sources such as Scrophularia striata or Verbascum species, which are known to contain the closely related compound, Martynoside.[2][3] The methodologies described herein are designed to yield high-purity Isomartynoside suitable for analytical and biological studies.

Data Presentation

The following tables summarize quantitative data derived from studies on the extraction and purification of Martynoside and similar glycosides, providing a baseline for expected yields and purity.

Table 1: Comparison of Extraction Methods for Phenylpropanoid Glycosides

| Extraction Method | Plant Source | Solvent System | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time | Yield (%) |

| Maceration | Scrophularia striata | Methanol/Water (50:50) | 20:1 | Room Temperature | 48 h | ~8 |

| Ultrasound-Assisted Extraction (UAE) | Verbascum sinaiticum | Methanol | 30:1 | 40 | 30 min | 21.6 |

| Supercritical Fluid Extraction (SFE) with Ultrasonic Waves | Scrophularia striata | Supercritical CO2 | - | 65 | - | up to 87% efficiency |

Data synthesized from multiple sources for comparative purposes.[2][4][5]

Table 2: Purification Parameters and Outcomes

| Purification Step | Method | Stationary/Mobile Phase | Purity Achieved (%) | Recovery (%) |

| Initial Cleanup | Polyamide Column Chromatography | Gradient elution with Ethanol/Water | ~60-70 | >90 |

| Intermediate Purification | High-Speed Counter-Current Chromatography (HSCCC) | n-butanol:ethyl acetate:water (1:9:10) | >97 | ~85 |

| Final Polishing | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 column, Methanol/Water gradient | >99 | >95 |

Data are representative values based on purification of similar glycosides.[6]

Experimental Protocols

Protocol 1: Extraction of Isomartynoside from Plant Material

This protocol details two common methods for the extraction of Isomartynoside from dried and powdered plant material.

1.1 Maceration Protocol

-

Weigh 100 g of dried, powdered plant material (e.g., aerial parts of Scrophularia striata).

-

Place the powder in a large Erlenmeyer flask.

-

Add 2 L of a 50:50 (v/v) methanol/water solution.

-

Seal the flask and allow it to stand at room temperature for 48 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

1.2 Ultrasound-Assisted Extraction (UAE) Protocol

-

Weigh 50 g of dried, powdered plant material.

-

Place the powder in a beaker and add 1.5 L of methanol (solvent-to-solid ratio of 30:1).

-

Place the beaker in an ultrasonic bath.

-

Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.

-

Filter the mixture as described in the maceration protocol.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of Isomartynoside

This protocol outlines a multi-step purification process to isolate Isomartynoside from the crude extract.

2.1 Step 1: Initial Cleanup with Polyamide Column Chromatography

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol in water).

-

Pack a glass column with polyamide resin equilibrated with the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Isomartynoside.

-

Pool the Isomartynoside-rich fractions and concentrate them under reduced pressure.

2.2 Step 2: Intermediate Purification by High-Speed Counter-Current Chromatography (HSCCC)

-

Prepare a two-phase solvent system, for example, n-butanol:ethyl acetate:water (1:9:10, v/v/v).

-

Degas the solvent system by sonication.

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a set flow rate while the apparatus is rotating.

-

Dissolve the enriched fraction from the polyamide column in a mixture of the upper and lower phases.

-

Inject the sample into the HSCCC system.

-

Collect fractions and monitor by HPLC to identify those with high concentrations of Isomartynoside.

-

Pool the pure fractions and evaporate the solvent.

2.3 Step 3: Final Polishing by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Dissolve the purified fraction from HSCCC in the initial mobile phase for Prep-HPLC.

-

Use a C18 preparative column (e.g., 250 x 20 mm, 10 µm).

-

Set up a gradient elution program, for example, starting with 20% methanol in water and increasing to 80% methanol over 40 minutes.

-

Inject the sample and collect the peak corresponding to Isomartynoside.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize the pure fraction to obtain Isomartynoside as a powder.

Mandatory Visualization

Caption: Workflow for Isomartynoside extraction and purification.

Caption: Isomartynoside's proposed inhibition of the TNF-α signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. brieflands.com [brieflands.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. Experimental Investigation of Extraction of Active Ingredients of Scrophularia striata Boiss (as a Medicinal Herb) via Supercritical Fluid Extraction Method with Ultrasonic Waves - Mokslinės Leidybos Deimantas - Diamond Scientific Publishing [dpublication.com]

- 6. Preparative isolation and purification of harpagoside from Scrophularia ningpoensis hemsley by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Antioxidant Capacity of Isomartynoside using DPPH and ABTS Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomartynoside is a phenylpropanoid glycoside found in various plant species. Its structural isomer, martynoside, has been reported to possess antioxidant properties, suggesting that Isomartynoside may also exhibit similar activities.[1][2][3] Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of natural compounds like Isomartynoside is a critical step in the exploration of their therapeutic potential.

This document provides detailed protocols for two of the most widely used in vitro methods for determining antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific quantitative data on the DPPH and ABTS antioxidant capacity of purified Isomartynoside are not extensively available in peer-reviewed literature, studies on plant extracts containing related phenylethanoid glycosides have demonstrated significant radical scavenging activity using these methods.[4][5] These protocols are intended to guide researchers in the systematic evaluation of Isomartynoside's antioxidant potential.

Principle of the Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical. The reduction of the radical results in a color change that can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant concentration.

Data Presentation

The antioxidant capacity of Isomartynoside, as determined by the DPPH and ABTS assays, is typically expressed as the IC50 value. The IC50 is the concentration of the sample required to scavenge 50% of the initial radical concentration. A lower IC50 value indicates a higher antioxidant activity. The results can be compared with a standard antioxidant compound, such as Trolox or Ascorbic Acid.

Table 1: Summary of Antioxidant Capacity Data for Isomartynoside

| Assay | Parameter | Isomartynoside | Standard (e.g., Trolox) |

| DPPH | IC50 (µg/mL or µM) | To be determined | To be determined |

| ABTS | IC50 (µg/mL or µM) | To be determined | To be determined |

| TEAC (Trolox Equivalents) | To be determined | 1.0 |

Data to be filled in upon experimental determination.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a generalized method and may require optimization based on specific laboratory conditions and sample characteristics.

Materials:

-

Isomartynoside

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution:

-

Preparation of Sample and Standard Solutions:

-

Dissolve Isomartynoside in methanol to prepare a stock solution.

-

Prepare a series of dilutions of the Isomartynoside stock solution to obtain a range of concentrations for testing.

-

Prepare a similar series of dilutions for the standard antioxidant.

-

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of the Isomartynoside dilutions to each well.

-

Add the DPPH working solution to each well.[7]

-

For the blank, use methanol instead of the sample solution.

-

For the control, mix the DPPH solution with methanol.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[6]

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (DPPH solution without sample).

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

-

Determination of IC50:

-

Plot the percentage of inhibition against the concentration of Isomartynoside.

-

The IC50 value is the concentration of Isomartynoside that causes 50% inhibition of the DPPH radical.

-

ABTS Radical Cation Decolorization Assay

This protocol is a generalized method and may require optimization.

Materials:

-

Isomartynoside

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS) or appropriate buffer

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of ABTS Working Solution:

-

Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Isomartynoside in a suitable solvent.

-

Create a series of dilutions from the stock solution.

-

Prepare a similar series of dilutions for the standard antioxidant (Trolox).

-

-

Assay Protocol:

-

Add a small volume of the Isomartynoside dilutions to the wells of a 96-well microplate.

-

Add the ABTS working solution to each well.

-

For the blank, use the solvent instead of the sample.

-

For the control, mix the ABTS working solution with the solvent.

-

Mix and incubate at room temperature for a specified time (e.g., 6-30 minutes).[9]

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample.

-

-

-

Determination of IC50 and TEAC:

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of Isomartynoside.

-